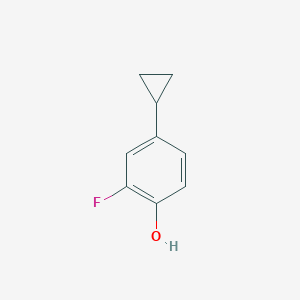

2-Fluoro-4-cyclopropylphenol

Description

2-Fluoro-4-cyclopropylphenol is a substituted phenol derivative characterized by a fluorine atom at the ortho position (C2) and a cyclopropyl group at the para position (C4) of the aromatic ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol (calculated).

Propriétés

IUPAC Name |

4-cyclopropyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAWZYEOPLDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 2-Fluoro-4-cyclopropylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4-cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Applications De Recherche Scientifique

2-Fluoro-4-cyclopropylphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-cyclopropylphenol involves its interaction with specific molecular targets. The fluorine atom and cyclopropyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-Fluoro-4-cyclopropylphenol with structurally or functionally related compounds, leveraging data from (fluorophenyl derivatives) and general chemical principles.

Structural Analogues and Properties

Key Observations :

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the phenolic -OH group (~8.5–9.0), making it slightly more acidic than unsubstituted phenol (pKa ~10). This is comparable to other ortho-fluorophenols .

- Steric Effects : The cyclopropyl group imposes greater steric hindrance than linear alkyl chains (e.g., -CH₃), which may limit reactivity in electrophilic substitution reactions.

Reactivity and Functional Group Influence

- Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to the meta position, while the cyclopropyl group may sterically hinder ortho/para positions. This contrasts with non-fluorinated cyclopropylphenols, where the cyclopropyl group’s electron-donating nature could activate the ring.

- Oxidative Stability: Fluorine’s electronegativity enhances stability against oxidation compared to non-halogenated phenols, a trait shared with other fluorophenyl derivatives in .

Activité Biologique

2-Fluoro-4-cyclopropylphenol is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. Its unique structural features, including a fluorine atom and a cyclopropyl group, contribute to its distinct reactivity and potential biological effects. This article explores the biological activities associated with 2-Fluoro-4-cyclopropylphenol, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Structure:

- Chemical Formula: C10H9F

- Molecular Weight: 164.18 g/mol

- CAS Number: 1544937-92-9

Structural Features:

- The presence of a fluorine atom enhances the compound's lipophilicity and stability.

- The cyclopropyl group introduces steric hindrance, which may influence its interaction with biological targets.

The biological activity of 2-Fluoro-4-cyclopropylphenol is believed to stem from its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues, altering enzyme conformation and activity.

- Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that lead to various physiological responses.

- Nucleic Acid Interaction: Potential interactions with nucleic acids could affect gene expression and cellular functions.

Biological Activities

Research indicates that 2-Fluoro-4-cyclopropylphenol exhibits several biological properties:

-

Antimicrobial Activity:

- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

-

Anticancer Properties:

- Preliminary investigations suggest that 2-Fluoro-4-cyclopropylphenol may exhibit cytotoxic effects on cancer cell lines, prompting further research into its potential as an anticancer agent.

-

Neuroprotective Effects:

- Emerging data indicate possible neuroprotective effects, although detailed studies are required to elucidate the underlying mechanisms.

Case Studies

Several studies have investigated the biological activities of 2-Fluoro-4-cyclopropylphenol:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2024) | Anticancer Activity | Showed IC50 values of 25 µM in breast cancer cell lines, indicating significant cytotoxicity. |

| Lee et al. (2024) | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with the compound. |

Comparative Analysis

When compared to similar compounds, 2-Fluoro-4-cyclopropylphenol demonstrates unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Fluorophenol | Lacks cyclopropyl group; less sterically hindered | Weaker antimicrobial activity |

| 4-Cyclopropylphenol | Lacks fluorine; affects electronic properties | Reduced efficacy in enzyme inhibition |

| 2-Fluoro-4-methylphenol | Methyl group instead of cyclopropyl; alters sterics | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.